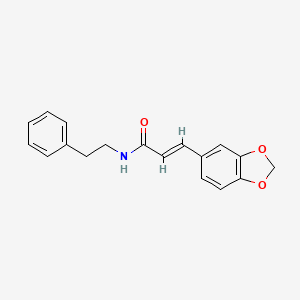

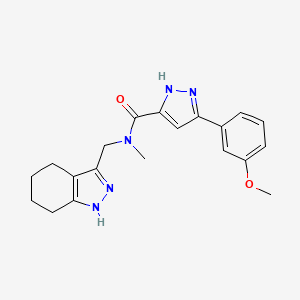

![molecular formula C18H23F3N2O2 B5521227 N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5521227.png)

N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-[2-(trifluoromethyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a structurally complex molecule with potential significance in various chemical and pharmaceutical applications. Its structure incorporates a pyrrolidinyl core substituted with acetyl and propyl groups, and a phenyl ring substituted with a trifluoromethyl group, highlighting its potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

Synthesis involves a multi-step process including ozonation, catalytic hydrogenation, and amidification techniques. For instance, the synthesis of a structurally related fluorinated derivative, as described by Kuznecovs et al. (2020), demonstrates the use of ozonation followed by catalytic hydrogenation to introduce specific functional groups, potentially applicable to the synthesis of the compound (Kuznecovs et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography and computational methods, providing insights into the spatial arrangement of atoms and the conformational stability of the molecule. For example, structural analysis by Umezono and Okuno (2015) on a related N-phenyl-N-(pyridin-4-yl)acetamide compound offers valuable information on the planarity and dihedral angles within similar molecular frameworks (Umezono & Okuno, 2015).

Applications De Recherche Scientifique

Structure-Activity Relationship Studies

Researchers have synthesized a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, exploring the biological evaluation of these compounds as opioid kappa agonists. These studies involved variations in N-acyl, N-alkyl, and amino functions, discovering potent compounds with significant analgesic effects in animal models. This research underscores the compound's utility in understanding and developing kappa-opioid receptor agonists (Barlow et al., 1991).

Antimicrobial and Anticonvulsant Activities

A series of N- [4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl- 4H -[1,2,4]triazole-3-ylsulfanyl)-acetamide compounds were synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit significant potential in combating microbial infections, highlighting the chemical's role in developing new antimicrobial agents (Mahyavanshi, Shukla, & Parmar, 2017).

Pharmacological Characterization

PF-04455242, a compound closely related to the initial chemical structure, has been pharmacologically characterized as a high-affinity antagonist selective for κ-opioid receptors. Its selectivity and efficacy in treating depression and addiction disorders further illustrate the compound's significance in neuroscience research (Grimwood et al., 2011).

Synthetic Methods and Molecular Analysis

The chemical's synthesis and structural analysis have also been a focus, with studies detailing methods for creating fluorinated derivatives and examining their molecular properties. Such research contributes to the broader understanding of fluorinated compounds' synthesis and application in medicinal chemistry (Kuznecovs et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F3N2O2/c1-3-6-14-10-23(12(2)24)11-16(14)22-17(25)9-13-7-4-5-8-15(13)18(19,20)21/h4-5,7-8,14,16H,3,6,9-11H2,1-2H3,(H,22,25)/t14-,16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOQFOXJHLRPLA-HOCLYGCPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1NC(=O)CC2=CC=CC=C2C(F)(F)F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CN(C[C@@H]1NC(=O)CC2=CC=CC=C2C(F)(F)F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-amine](/img/structure/B5521162.png)

![2-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5521167.png)

![7-(4-chlorophenyl)[1,3]thiazolo[2,3-i]purine](/img/structure/B5521184.png)

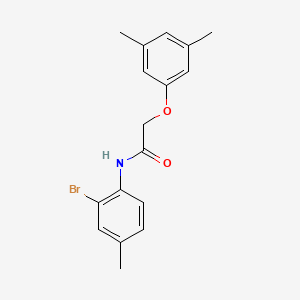

![4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5521186.png)

![3-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5521198.png)

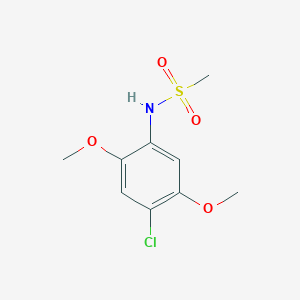

![2-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5521212.png)

![isopropyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5521230.png)

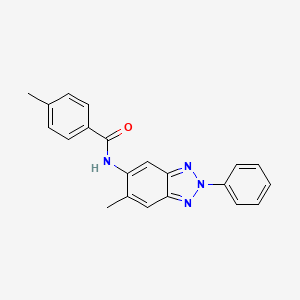

![N-(3,5-dimethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5521237.png)

![N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B5521248.png)